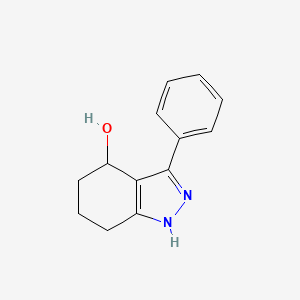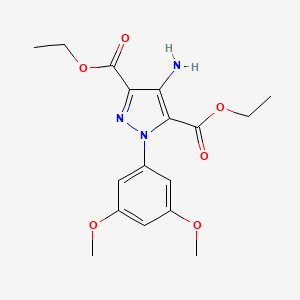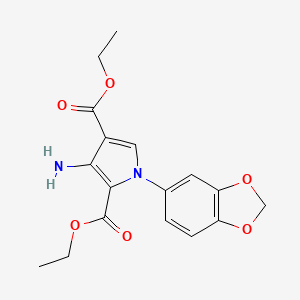
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole
Overview
Description
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole is an organic compound characterized by the presence of a bromoethynyl group attached to a methoxy-substituted benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-2H-1,3-benzodioxole, which can be synthesized from catechol and methanol under acidic conditions.
Bromoethynylation: The key step involves the introduction of the bromoethynyl group. This can be achieved through a Sonogashira coupling reaction, where 4-methoxy-2H-1,3-benzodioxole is reacted with 2-bromoethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring the availability of high-quality starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alkanes or alkenes.
Coupling Products: Various biaryl or alkenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole serves as a versatile building block for constructing more complex molecules
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. Researchers may explore its interactions with biological targets to identify new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or organic electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromoethynyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2H-1,3-benzodioxole: Lacks the bromoethynyl group, making it less reactive in certain coupling reactions.
6-(2-Chloroethynyl)-4-methoxy-2H-1,3-benzodioxole: Similar structure but with a chloroethynyl group, which may exhibit different reactivity and biological activity.
6-(2-Iodoethynyl)-4-methoxy-2H-1,3-benzodioxole: The iodoethynyl group can be more reactive in some substitution reactions compared to the bromoethynyl group.
Uniqueness
The presence of the bromoethynyl group in 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole provides unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis. Its potential biological activity also distinguishes it from similar compounds, offering opportunities for drug discovery and development.
Properties
IUPAC Name |
6-(2-bromoethynyl)-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOXWXOEFPGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244104 | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-43-5 | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine](/img/structure/B7880273.png)

![N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7880283.png)











